molecular formula C14H9BrN2O4 B11552446 4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

Cat. No.: B11552446
M. Wt: 349.14 g/mol
InChI Key: LXQZMVCAHMKVPG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromophenyl group and a nitrobenzodioxole moiety connected through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine typically involves the condensation reaction between 4-bromoaniline and 6-nitro-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various functional groups at the bromine position.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its aromatic and nitro functionalities.

Medicine: Potential applications in medicinal chemistry include the development of new drugs, particularly those targeting specific enzymes or receptors. The nitro group can be reduced in vivo to form active metabolites.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its bromine and nitro groups provide sites for further chemical modifications, enhancing its utility in various applications.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π stacking interactions, while the nitro and bromine groups can form hydrogen bonds and halogen bonds, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine
  • N-(4-fluorophenyl)-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine
  • N-(4-methylphenyl)-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine

Uniqueness: The presence of the bromine atom in N-(4-bromophenyl)-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can significantly influence the compound’s reactivity and interaction with biological targets. This makes it a unique candidate for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H9BrN2O4

Molecular Weight

349.14 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C14H9BrN2O4/c15-10-1-3-11(4-2-10)16-7-9-5-13-14(21-8-20-13)6-12(9)17(18)19/h1-7H,8H2

InChI Key

LXQZMVCAHMKVPG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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